5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine
Overview
Description
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a fluorine atom at the 2-position, and a trifluoromethyl group at the 4-position of the phenyl ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on the specific derivative and its application .
Mode of Action
It’s known that trifluoromethylpyridines can interact with their targets in a manner that is influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines can influence various biochemical pathways, depending on their specific structure and the nature of their biological targets .
Result of Action
It’s known that trifluoromethylpyridines can have various effects at the molecular and cellular level, depending on their specific structure and the nature of their biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced via nucleophilic substitution reactions using fluorinating agents such as cesium fluoride (CsF) or potassium fluoride (KF).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The presence of the trifluoromethyl group can facilitate addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Fluorination: Employs fluorinating agents like CsF or KF in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the pyridine core with bromine and fluorine substituents but lacks the trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the bromine and fluorine atoms.
2-Fluoro-4-(trifluoromethyl)phenyl derivatives: Similar structure but with variations in the position and type of substituents.
Uniqueness
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
5-bromo-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF4N/c13-8-2-4-11(18-6-8)9-3-1-7(5-10(9)14)12(15,16)17/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHEQAUBZPRQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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